molecular formula C16H16O B13176742 1-(Benzyloxy)-4-(prop-2-en-1-yl)benzene CAS No. 90617-59-7

1-(Benzyloxy)-4-(prop-2-en-1-yl)benzene

Cat. No.: B13176742
CAS No.: 90617-59-7
M. Wt: 224.30 g/mol
InChI Key: RGXAYGBSOLICPF-UHFFFAOYSA-N
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Description

1-Allyl-4-benzyloxybenzene is an organic compound with the molecular formula C16H16O It is a derivative of benzene, featuring an allyl group (–CH2CH=CH2) and a benzyloxy group (–OCH2C6H5) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-4-benzyloxybenzene can be synthesized through several methods. One common approach involves the alkylation of 4-benzyloxyphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: While specific industrial production methods for 1-allyl-4-benzyloxybenzene are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-4-benzyloxybenzene undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form 1-propyl-4-benzyloxybenzene.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of 1-propyl-4-benzyloxybenzene.

    Substitution: Formation of various substituted benzenes depending on the nucleophile used.

Scientific Research Applications

1-Allyl-4-benzyloxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-allyl-4-benzyloxybenzene exerts its effects depends on the specific application. In biological systems, it may interact with cellular membranes or enzymes, disrupting normal cellular functions. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biomolecules.

Comparison with Similar Compounds

    1-Allyl-4-methoxybenzene (Estragole): Similar structure but with a methoxy group instead of a benzyloxy group.

    1-Allyl-4-hydroxybenzene (Eugenol): Contains a hydroxyl group instead of a benzyloxy group.

    1-Allyl-4-ethoxybenzene: Features an ethoxy group instead of a benzyloxy group.

Uniqueness: 1-Allyl-4-benzyloxybenzene is unique due to the presence of both an allyl and a benzyloxy group, which confer distinct chemical reactivity and potential applications. The benzyloxy group provides additional stability and can participate in various chemical reactions, making this compound versatile for synthetic and industrial purposes.

Properties

CAS No.

90617-59-7

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

1-phenylmethoxy-4-prop-2-enylbenzene

InChI

InChI=1S/C16H16O/c1-2-6-14-9-11-16(12-10-14)17-13-15-7-4-3-5-8-15/h2-5,7-12H,1,6,13H2

InChI Key

RGXAYGBSOLICPF-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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